1-Piperazinecarbodithioic acid, 4-methyl-, nicotinamidomethyl ester
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Overview
Description
1-Piperazinecarbodithioic acid, 4-methyl-, nicotinamidomethyl ester is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a carbodithioic acid group, and a nicotinamidomethyl ester moiety.
Preparation Methods
The synthesis of 1-Piperazinecarbodithioic acid, 4-methyl-, nicotinamidomethyl ester typically involves multiple steps, including the formation of the piperazine ring, the introduction of the carbodithioic acid group, and the esterification with nicotinamide. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability.
Chemical Reactions Analysis
1-Piperazinecarbodithioic acid, 4-methyl-, nicotinamidomethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-Piperazinecarbodithioic acid, 4-methyl-, nicotinamidomethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Piperazinecarbodithioic acid, 4-methyl-, nicotinamidomethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
1-Piperazinecarbodithioic acid, 4-methyl-, nicotinamidomethyl ester can be compared with other similar compounds, such as:
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound has a similar piperazine ring structure but differs in the functional groups attached.
Methyl nicotinate: This compound shares the nicotinamide moiety but lacks the piperazine and carbodithioic acid groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
38221-47-5 |
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Molecular Formula |
C13H18N4OS2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(pyridine-3-carbonylamino)methyl 4-methylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C13H18N4OS2/c1-16-5-7-17(8-6-16)13(19)20-10-15-12(18)11-3-2-4-14-9-11/h2-4,9H,5-8,10H2,1H3,(H,15,18) |
InChI Key |
WSTPMFPQCWWTMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=S)SCNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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